N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a dihydrobenzo[d][1,4]dioxine-carboxamide scaffold. This compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its synthesis typically involves coupling reactions between activated carboxamide intermediates and substituted benzothiazole amines under controlled conditions .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-7-11(2)16-12(8-10)19-18(24-16)20-17(21)15-9-22-13-5-3-4-6-14(13)23-15/h3-8,15H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRMSANQRDATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of activating agents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can form stable complexes with various protein receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be compared to three key analogs based on available evidence:
N-(3-(1H-Imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- Structural Differences : This analog introduces a 3-(1H-imidazol-1-yl)propyl substituent and exists as a hydrochloride salt. The imidazole group increases polarity and hydrogen-bonding capacity, which may enhance solubility compared to the parent compound .
- Functional Implications: The hydrochloride salt form improves stability and shelf life, as noted in safety guidelines requiring storage away from heat and moisture .
- Safety Profile: Requires stringent handling precautions (e.g., P201, P210 codes for heat avoidance), suggesting higher reactivity or sensitivity than the non-salt parent compound .
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- Structural Differences: Features a 3-morpholinopropyl group instead of the imidazole or simple alkyl chain.
- Commercial Availability: Supplied by Hangzhou Volant Technology Co., Ltd., indicating industrial-scale synthesis feasibility. This contrasts with the parent compound, which lacks documented commercial suppliers .
Thiazol-5-ylmethyl Carbamate Analogs (Pharmacopeial Forum PF 43(1))
- Structural Differences: Replace the dihydrobenzo[d][1,4]dioxine-carboxamide moiety with carbamate linkages and complex peptide-like backbones. For example, compound l includes a hexan-2-ylcarbamate chain with ethoxycarbonylamino groups .
- Functional Implications : These analogs are designed for enhanced protease inhibition or antimicrobial activity, leveraging the thiazole ring’s electron-rich nature. However, the parent compound’s dihydrobenzo[d][1,4]dioxine scaffold may offer superior metabolic stability due to reduced enzymatic cleavage sites .
Data Table: Key Comparative Properties
Research Findings and Implications
- The dihydrobenzo[d][1,4]dioxine group may reduce cytotoxicity compared to simpler benzothiazoles .
- Imidazole and Morpholine Analogs : The addition of basic side chains (imidazole/morpholine) and hydrochloride salts improves aqueous solubility, critical for in vivo efficacy. However, these modifications may introduce off-target interactions due to increased hydrogen-bonding capacity .
- Carbamate Analogs : While highly specialized for enzyme inhibition, their synthetic complexity and higher molecular weight limit bioavailability, making the parent compound a more drug-like candidate .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 906784-54-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features a benzothiazole moiety known for various biological activities, including anticancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| CAS Number | 906784-54-1 |
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 340.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole derivative followed by the formation of the dioxine core through cyclization reactions. These methods are crucial for ensuring high yields and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance:
- Cell Proliferation Inhibition : Compounds related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 µM .
- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analyses demonstrated increased apoptosis rates in treated cells compared to controls. Additionally, Western blot assays revealed that these compounds can inhibit key signaling pathways (e.g., AKT and ERK), which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine exhibits anti-inflammatory effects:
- Cytokine Inhibition : The compound has been shown to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This suggests its potential utility in treating inflammatory diseases .
Case Studies
Several case studies have demonstrated the efficacy of benzothiazole derivatives in clinical settings:
- Study on Compound B7 : A derivative closely related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine was tested for its dual action against cancer and inflammation. Results indicated a marked decrease in tumor growth in vivo alongside reduced inflammatory responses .
- Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective properties against conditions like Alzheimer's disease. They were found to inhibit acetylcholinesterase activity effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
